- Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillationJournal of Medicinal Chemistry, 2007, 50(12), 2818-2841,
Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)
95656-88-5 structure
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Benzyl 3-hydroxypyrrolidine-1-carboxylate Properties
Names and Identifiers
-
- 3-Hydroxy-1-N-Cbz-pyrrolidine
- BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
- 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
- N-CBZ-3-HYDROXYPYRROLIDINE
- 1-Cbz-3-hydroxypyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
- 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- N-(benzyloxycarbonyl)-3-pyrrolidinol
- N-CBZ-3-hydroxy pyrrolidine
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
- N-CBZ-3-PYRROLIDINOL
- 1-Cbz-3-hydroxy-pyrrolidine
- 1-Pyrrolidinecarboxylicacid
- Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
- N-Benzyloxycarbonyl-3-hydroxypyrrolidine
- N-Benzyloxycarbonyl-3-pyrrolidinol
- 1-CBZ-3-HYDROXYPYRROLIDINE
- PB17468
- SY002311
- 1-PYRROLIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- CS-W003459
- SY002310
- (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
- FS-2447
- benzyl3-hydroxypyrrolidine-1-carboxylate
- N-Cbz-3-hydroxypyrrolidine
- AKOS012214203
- Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
- SCHEMBL492951
- 95656-88-5
- DB-024709
- 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
- AC-2599
- (racemic)-N-carbobenzyloxy-3-pyrrolidinol
- 3-hydroxypyrrolidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypyrrolidine
- PB13059
- MFCD08061949
- EN300-202981
- DTXSID30913871
- PB23556
- 1-benzyloxycarbonyl-3-hydroxypyrrolidine
- SY002312
- 3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester
- J-524163
- MFCD07368258
- +Expand
-
- MFCD08061949
- MBLJFGOKYTZKMH-UHFFFAOYSA-N
- 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- O=C(N1CC(O)CC1)OCC1C=CC=CC=1
Computed Properties
- 221.10519334g/mol
- 1
- 3
- 3
- 221.10519334g/mol
- 16
- 238
- 0
- 0
- 1
- 0
- 0
- 1
- 1.1
- 49.8
Experimental Properties
- 1.32770
- 49.77000
- 1.589
- 370.7°C at 760 mmHg
- No data available
- No data available
- 178℃
- No data avaiable
- 1.1±0.1 g/cm3
Benzyl 3-hydroxypyrrolidine-1-carboxylate Price
Benzyl 3-hydroxypyrrolidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Reference
- Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Reference
- Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organismsJournal of Medicinal Chemistry, 1992, 35(8), 1392-8,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 16 h, rt
Reference
- Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; rt; < 5 °C; 5 h, 25 °C
Reference
- Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activityEuropean Journal of Medicinal Chemistry, 2019, 178, 782-801,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Reference
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
1.2 60 min, 0 °C
Reference
- Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt
Reference
- Substituted pyridines as inhibitors of DNMT1 and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 2 h, rt
Reference
- Preparation of Rho-associated protein kinase inhibitor, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min
Reference
- Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials., United States, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether , Water ; 15 min, rt
Reference
- Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials., World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Dichloromethane ; 20 h, rt
Reference
- Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
Reference
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof, United States, , ,
Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials
- Benzyl 3-oxopyrrolidine-1-carboxylate
- (3R)-pyrrolidin-3-ol
- Dibenzyl Dicarbonate
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- Pyrrolidin-3-ol
- pyrrolidin-3-ol;hydrochloride
Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypyrrolidine-1-carboxylate Suppliers
SU ZHOU HONG CHUANG YI YAO Technology Co., Ltd.
Audited Supplier
(CAS:95656-88-5)
ZHANG JING LI
18151128828
hc-sales@foxmail.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95656-88-5)
TANG SI LEI
15026964105
2881489226@qq.com
Benzyl 3-hydroxypyrrolidine-1-carboxylate Related Literature
-
Alberto Acosta-Ramirez,Edward D. Cross,Robert McDonald,Matthias Bierenstiel Dalton Trans., 2014,43, 3104-3113
-
Katherine A. Gentry,Meng Zhang,Sang-Choul Im,Lucy Waskell,Ayyalusamy Ramamoorthy Chem. Commun., 2018,54, 5780-5783
-
John A. Timney,James J. Turner Dalton Trans., 2022,51, 1434-1445
-
Jun Hu,Qingjing Yang,Jianbin Xu,Chao Huang,Baomin Fan,Jun Wang,Chengyuan Lin,Albert S. C. Chan Org. Biomol. Chem., 2013,11, 814-820
-
Chenjuan Deng,Runlong Cai,Jun Zheng,Jingkun Jiang Faraday Discuss., 2021,226, 348-363
-
Noppadon Sathitsuksanoh,Kevin M. Holtman,Daniel J. Yelle,Trevor Morgan,Vitalie Stavila,Jeffrey Pelton Green Chem., 2014,16, 1236-1247
-
Owen T. Butler,Warren R. L. Cairns,Jennifer M. Cook,Christine M. Davidson J. Anal. At. Spectrom., 2015,30, 21-63
-
Jian-An Fang,Kuo-Chen Chou Mol. BioSyst., 2013,9, 634-644
-
Guo-Jin Cao Nanoscale, 2016,8, 19769-19778
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(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
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(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
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